TRISTEARYL ORTHOFORMATE

Description

Historical Context and Evolution of Orthoformate Research

The study of orthoesters, the broader family to which orthoformates belong, dates back to the 19th century. One of the earliest methods of synthesis involved the reaction of 1,1,1-trichloroalkanes with sodium alkoxides. A significant advancement in orthoester synthesis was the development of the Pinner reaction, first reported by Adolf Pinner in 1877. honeywell.com This acid-catalyzed reaction of a nitrile with an alcohol provides a versatile route to imino ester salts (Pinner salts), which can then be converted to orthoesters by reacting with an excess of alcohol. honeywell.com

Another foundational reaction in ether synthesis, developed by Alexander Williamson in 1850, provided a general method for forming ethers from an organohalide and an alkoxide. nih.gov While not a direct synthesis of orthoformates, the principles of nucleophilic substitution it established are fundamental to the chemistry of these compounds. Industrial-scale synthesis of simple orthoformates, such as triethyl orthoformate, later evolved to utilize feedstocks like hydrogen cyanide and ethanol (B145695) or chloroform (B151607) and sodium ethoxide. wikipedia.orgyoutube.com

A major evolution in orthoformate chemistry began in the early 1970s with the development of poly(ortho esters). scite.ai Researchers recognized that the acid-labile orthoester linkage could be used to create biodegradable polymers. This innovation shifted a significant portion of orthoester research towards biomedical applications, where polymers that degrade in a controlled manner are highly valued for drug delivery systems. scite.ai

Scope and Significance of Tristearyl Orthoformate in Contemporary Chemical Science

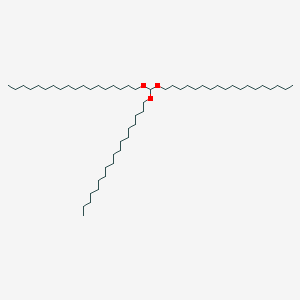

This compound (C₅₅H₁₁₂O₃) is a long-chain orthoformate distinguished by its three C18 stearyl groups. While specific, in-depth research on this particular molecule is not abundant in publicly accessible literature, its significance can be understood by examining the properties conferred by its long alkyl chains.

The most prominent feature of this compound is its pronounced hydrophobicity. The three long hydrocarbon tails render the molecule highly nonpolar, making it essentially insoluble in water but soluble in nonpolar organic solvents. This property is crucial in applications requiring water repellency or miscibility with oils and waxes. For instance, in the field of materials science, long alkyl chains are known to enhance the hydrophobicity of surfaces and can be incorporated into polymers to create superhydrophobic interfaces. nih.gov

The considerable length of the stearyl chains also suggests that this compound is a waxy solid at room temperature, a common characteristic of long-chain aliphatic compounds. This physical property makes it a candidate for use as a plasticizer or a modifying agent in polymer formulations, where it could influence the material's mechanical properties, such as flexibility and melting point. nih.gov

Furthermore, research on orthoesters has shown that long-chain variants exhibit lower reactivity compared to their short-chain analogues like triethyl orthoacetate or trimethyl orthovalerate. concordia.ca This reduced reactivity can be an advantage in certain applications where greater stability is required. The incorporation of long-chain orthoesters into polymers, for example, can be used to create degradable materials that mimic the properties of polyethylene (B3416737) but are susceptible to slow hydrolysis over extended periods. wikipedia.org The degradation rate is influenced by the steric bulk and hydrophobicity of the orthoester, suggesting that the tristearyl groups would lead to very slow, controlled degradation, a desirable trait for long-term implantable materials or specialized coatings. wikipedia.org

Overview of Research Paradigms Applied to Orthoformate Compounds

The study of orthoformate compounds employs a range of established and evolving research paradigms, from synthesis to characterization and application.

Synthetic Methodologies: The synthesis of orthoformates is a well-established field. The Pinner reaction remains a cornerstone for laboratory-scale synthesis. honeywell.com For industrial production and for creating diverse orthoester structures, transesterification is a common method, where a readily available orthoformate is reacted with a different alcohol, often a diol or polyol, to generate more complex structures. justia.com This approach is fundamental to the synthesis of poly(ortho esters). justia.com

Application in Organic Synthesis: A significant research paradigm involves the use of orthoformates as versatile reagents. They are widely used as protecting groups for carboxylic acids and esters due to their stability towards bases and nucleophiles. atamanchemicals.com Shorter-chain orthoformates like triethyl orthoformate are frequently employed in formylation reactions and in named reactions such as the Bodroux-Chichibabin aldehyde synthesis. nih.govpenpet.com They also serve as effective dehydrating agents, driving equilibrium reactions like esterifications to completion by scavenging water. youtube.comunive.it

Polymer and Materials Science: A major contemporary research focus is the incorporation of orthoformate linkages into polymer backbones to create acid-sensitive and biodegradable materials. wikipedia.orgscite.ai Research in this area involves synthesizing and characterizing these poly(ortho esters), tuning their degradation rates by altering the structure of the diols and the orthoester monomers used, and exploring their applications in controlled drug delivery and as degradable alternatives to persistent plastics. wikipedia.orgscite.ai

Analytical and Characterization Techniques: The characterization of orthoformates and materials derived from them relies on standard analytical techniques. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming structure and for studying reaction kinetics, including hydrolysis rates. Chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess purity and analyze reaction mixtures. For polymeric materials, techniques like Gel Permeation Chromatography (GPC) are used to determine molecular weight, while X-ray diffraction can be employed to study the crystallinity of materials containing long-chain orthoesters. concordia.ca

Data Tables

Table 1: Molecular Properties of this compound

| Property | Value |

| Chemical Formula | C₅₅H₁₁₂O₃ |

| Molecular Weight | 821.5 g/mol |

| CAS Number | 17671-28-2 |

| Synonyms | 1,1',1''-[methylidynetris(oxy)]trisoctadecane |

Note: Detailed experimental physical properties such as melting point and boiling point are not widely reported in scientific literature.

Table 2: Comparison of a Long-Chain vs. Short-Chain Orthoformate

| Compound | Formula | Molecular Weight ( g/mol ) | Common Physical State | Key Feature |

| This compound | C₅₅H₁₁₂O₃ | 821.5 | Solid (Waxy) | High hydrophobicity, low reactivity |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.2 | Liquid | Reactive, common synthetic reagent |

Structure

2D Structure

Properties

IUPAC Name |

1-(dioctadecoxymethoxy)octadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H112O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-55(57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55H,4-54H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJIEXRJDXOMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H112O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170176 | |

| Record name | 1,1',1''-(Methylidynetris(oxy))trisoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17671-28-2 | |

| Record name | 1-[Bis(octadecyloxy)methoxy]octadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1',1''-(Methylidynetris(oxy))trisoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1',1''-(Methylidynetris(oxy))trisoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1''-[methylidynetris(oxy)]trisoctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Tristearyl Orthoformate Reactivity

Hydrolytic Stability and Catalyzed Hydrolysis Mechanisms

While orthoformates, in general, are known to be susceptible to acid-catalyzed hydrolysis, specific data on the hydrolytic stability of tristearyl orthoformate under various conditions are not available. The long stearyl chains would likely render it insoluble in typical aqueous systems used for kinetic studies, necessitating specialized experimental setups that are not described in the available literature.

Supramolecular Catalysis in Orthoformate Hydrolysis

The field of supramolecular catalysis has seen significant research into the hydrolysis of orthoformates. chemicalbook.comsanjaychemindia.comescholarship.orgnih.govescholarship.orgresearchgate.netosti.govresearchgate.net These studies, however, utilize smaller orthoformates like triethyl and tripropyl orthoformate that can be encapsulated by host molecules in aqueous solutions. sanjaychemindia.comescholarship.orgosti.gov There is no indication in the search results that similar studies have been performed with the much larger and more hydrophobic this compound.

Kinetic Studies and Mechanistic Pathways (e.g., Michaelis-Menten Kinetics, A-1 vs. A-SE2 Mechanisms)

Detailed kinetic analyses, including the application of Michaelis-Menten kinetics and the distinction between A-1 and A-SE2 mechanisms, have been instrumental in understanding the hydrolysis of smaller orthoformates, particularly within supramolecular systems. sanjaychemindia.comescholarship.orgnih.govescholarship.orgresearchgate.netosti.gov These studies have elucidated how the reaction mechanism can shift from a unimolecular decomposition of the protonated substrate (A-1) to a bimolecular, rate-limiting proton transfer (A-SE2) upon encapsulation. escholarship.orgosti.gov Unfortunately, no such kinetic data or mechanistic pathway analysis for this compound could be found.

Solvent Isotope Effects and Activation Parameters

Solvent isotope effects and the determination of activation parameters are crucial tools for probing the transition states of chemical reactions. For orthoformate hydrolysis, these studies have provided evidence for the involvement of water in the rate-determining step. nih.govosti.gov Again, this detailed level of investigation has been applied to smaller orthoformates, and no such data exists in the search results for this compound.

Alkylation and Formylation Chemistry with Orthoformate Reagents

Orthoformates are recognized as effective alkylating and formylating agents in organic synthesis. chemicalbook.commdpi.comnih.govresearchgate.net They can transfer their alkyl groups to hydroxyl functionalities and are used in formylation reactions under both acidic and basic conditions. chemicalbook.commdpi.com

Transfer of Alkyl Groups to Hydroxyl Functionalities

The general utility of orthoformates, such as triethyl orthoformate, as alkylating agents for alcohols is well-documented. chemicalbook.com This reactivity is a general characteristic of the orthoformate functional group. However, specific examples or studies detailing the use of this compound for the transfer of its stearyl group are absent from the search results.

Formylation Reactions under Acidic and Basic Conditions

Orthoformates are versatile formylating reagents. chemicalbook.commdpi.comnih.gov Under acidic catalysis, they can generate dialkoxycarbenium ions, which are key intermediates in formylation reactions. chemicalbook.com While this is a general reaction pathway for orthoformates, the specifics of using this compound in such reactions, including reaction conditions and substrate scope, are not detailed in the available literature.

Table of Chemical Compounds Mentioned

Nucleophilic Addition Reactions of this compound

Orthoesters, including this compound, are versatile reagents in organic synthesis, primarily acting as precursors for the formation of other functional groups through nucleophilic addition reactions. Their reactivity stems from the central carbon atom being bonded to three alkoxy groups, making it susceptible to attack by nucleophiles, especially under acidic conditions.

Reactions with Amine Derivatives and Heterocycle Formation

The reaction of orthoformates with amine derivatives is a well-established method for the synthesis of a variety of nitrogen-containing compounds, including formamides, amidines, and various heterocyclic systems. mdpi.comnih.govdoaj.org While much of the literature focuses on simpler orthoformates like triethyl orthoformate (TEOF) and trimethyl orthoformate (TMOF), the principles are applicable to this compound, with the stearyl group influencing reaction kinetics and product properties.

The initial step in the reaction with a primary amine typically involves the acid-catalyzed elimination of one equivalent of alcohol to form an intermediate imidate. This imidate can then react further depending on the reaction conditions and the structure of the amine derivative. For instance, reaction with a second equivalent of the amine can lead to the formation of a formamidine (B1211174). mdpi.com

A significant application of this reactivity is in the construction of heterocyclic rings. mdpi.comsemanticscholar.orgresearchgate.net Orthoformates are key reagents in the synthesis of important heterocycles such as imidazoles, triazoles, benzimidazoles, benzoxazoles, and benzothiazoles. mdpi.comresearchgate.net These reactions often proceed through a condensation reaction with a bifunctional substrate, such as an o-phenylenediamine, o-aminophenol, or o-aminothiophenol, to yield the corresponding heterocyclic core. mdpi.comresearchgate.net The general mechanism involves the initial formation of an amidine or a related intermediate, followed by an intramolecular cyclization and elimination of alcohol.

For example, the reaction of an orthoformate with a 1,2-diamine can lead to the formation of an imidazoline. semanticscholar.org Similarly, reactions with hydrazines and their derivatives can be employed to construct various five-membered heterocycles containing multiple nitrogen atoms. The specific reaction pathway and final product are highly dependent on the substrate and the reaction conditions employed.

The table below summarizes the types of heterocyclic compounds that can be synthesized using orthoformates and amine derivatives.

| Amine Derivative | Orthoformate | Heterocyclic Product |

| o-Phenylenediamine | Triethyl Orthoformate | Benzimidazole |

| o-Aminophenol | Triethyl Orthoformate | Benzoxazole |

| o-Aminobenzenethiol | Triethyl Orthoformate | Benzothiazole |

| 3-Amino-1,2,4-triazole | Triethyl Orthoformate | N-ethylated bisphosphonates |

| Arylhydrazonocyanoacetamides | Triethyl Orthoformate | 1,2,3-Triazoles |

Carbonyl Protection (Acetal/Ketal Formation) and Deprotection Strategies

Orthoformates, including by extension this compound, are widely used as reagents for the protection of carbonyl groups in the form of acetals and ketals. organic-chemistry.orgchemicalbook.com This protection strategy is crucial in multi-step syntheses to prevent the reaction of the carbonyl group with nucleophiles or under basic conditions. organic-chemistry.org The reaction involves the acid-catalyzed reaction of a carbonyl compound (aldehyde or ketone) with an orthoformate in the presence of an alcohol. The orthoformate serves as both a source of the alkoxy groups and a dehydrating agent, driving the equilibrium towards acetal (B89532) or ketal formation by reacting with the water generated during the reaction. organic-chemistry.org

The general reaction for acetal formation from an aldehyde is: RCHO + HC(OR')₃ + 2R'OH ⇌ RCH(OR')₂ + HCO₂R' + 2R'OH

The stability of the resulting acetal or ketal depends on the structure of the carbonyl compound and the alcohol used. Deprotection, the removal of the protecting group, is typically achieved by acid-catalyzed hydrolysis, which shifts the equilibrium back towards the carbonyl compound and the alcohol. organic-chemistry.org Various mild methods for both protection and deprotection have been developed to accommodate sensitive functional groups within the molecule. organic-chemistry.org

The choice of orthoformate can influence the efficiency of the protection reaction. For instance, trimethyl orthoformate and triethyl orthoformate are commonly used due to their volatility, which facilitates their removal after the reaction. chemicalbook.comatamanchemicals.com The use of this compound would result in the formation of a stearyl acetal, which might be advantageous in specific applications requiring high lipophilicity or for controlling the physical properties of the protected compound.

Deprotection strategies often involve treatment with aqueous acid. However, for substrates sensitive to harsh acidic conditions, milder methods have been developed. These can include the use of Lewis acids, such as indium(III) trifluoromethanesulfonate, or other catalytic systems that promote hydrolysis under neutral or near-neutral conditions. organic-chemistry.org

Radical Reaction Pathways Involving Orthoformate Precursors

Recent advancements in synthetic methodology have highlighted the role of orthoformates as precursors for the generation of alkyl radicals, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Generation of Alkyl Radicals via β-Scission Mechanisms

Orthoformates can serve as a source of alkyl radicals through a process involving hydrogen atom transfer (HAT) followed by β-scission. princeton.edunih.govnih.gov In this process, a radical initiator, often generated photochemically, abstracts a hydrogen atom from the central carbon of the orthoformate, forming a tertiary radical. This radical is unstable and readily undergoes β-scission, a fragmentation reaction that cleaves a carbon-oxygen bond to generate a more stable species and an alkyl radical. princeton.edunih.govnih.gov

For example, in the case of trimethyl orthoformate, a chlorine radical can abstract the hydrogen atom from the central carbon to form a tertiary radical. This radical then undergoes β-scission to yield a methyl radical and methyl formate (B1220265). nih.govnih.gov This methodology has been successfully applied in nickel/photoredox-catalyzed methylation reactions of (hetero)aryl chlorides. nih.govnih.govucla.edu The generated methyl radical can then participate in cross-coupling reactions. While this has been demonstrated with trimethyl orthoformate, the principle can be extended to other orthoformates, including this compound, to generate the corresponding alkyl radicals.

The general mechanism can be depicted as:

Initiation: Generation of a radical initiator (e.g., Cl•).

Hydrogen Atom Transfer (HAT): The initiator abstracts a hydrogen from the orthoformate: HC(OR)₃ + Cl• → •C(OR)₃ + HCl

β-Scission: The resulting tertiary radical fragments: •C(OR)₃ → R• + HCO₂R

This approach provides a mild and efficient way to generate unstabilized alkyl radicals that can be used in a variety of synthetic transformations. princeton.edu

Photoredox and Hydrogen Atom Transfer Catalysis in C-H Functionalization

The generation of alkyl radicals from orthoformates is often facilitated by photoredox catalysis in combination with hydrogen atom transfer (HAT) catalysis. nih.govacs.orgnih.gov Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, which can generate the radical species needed to initiate the HAT cycle. youtube.com

In a typical scenario, a photocatalyst absorbs light and enters an excited state. In this excited state, it can either oxidize or reduce a substrate to generate a radical ion. In the context of orthoformate chemistry, the photocatalyst can be used to generate a halogen radical (e.g., from a halide salt), which then acts as the HAT agent to abstract a hydrogen atom from the orthoformate. d-nb.info

This synergistic approach, often termed metallaphotoredox catalysis when a transition metal co-catalyst is used, has emerged as a powerful tool for C-H functionalization. nih.govyoutube.com It allows for the activation of otherwise inert C-H bonds under mild conditions. acs.orgresearchgate.net The alkyl radicals generated from orthoformates via this pathway can then be used in a variety of C-H functionalization reactions, including the alkylation of heteroarenes and the formation of C(sp²)-C(sp³) bonds. nih.govnih.gov

The efficiency and selectivity of these reactions can be tuned by modifying the photocatalyst, the HAT catalyst, and the reaction conditions. acs.org This area of research is rapidly expanding, offering new possibilities for the use of orthoformates, including this compound, as valuable reagents in modern organic synthesis.

Coordination Chemistry Applications of Orthoformates

While the primary use of orthoformates is in organic synthesis, they also find applications in coordination chemistry, primarily as dehydrating agents and precursors for the in situ generation of other ligands. wikipedia.org

Orthoformates, such as triethyl orthoformate, can be used to convert metal aquo complexes to their corresponding alcohol complexes. wikipedia.org This is achieved by reacting the hydrated metal salt with an excess of the orthoformate. The orthoformate reacts with the coordinated water molecules, effectively removing them from the coordination sphere of the metal ion and replacing them with the corresponding alcohol.

The general reaction is: [M(H₂O)ₙ]ⁿ⁺ + excess HC(OR)₃ → [M(ROH)ₙ]ⁿ⁺ + n HCO₂R + n ROH

This method is particularly useful for preparing anhydrous metal complexes or for synthesizing complexes where the coordinated solvent plays a crucial role in the subsequent reactivity.

Furthermore, the reaction of orthoformates with other ligands in the presence of a metal ion can lead to the in situ formation of more complex ligands that then coordinate to the metal center. For example, the condensation of an orthoformate with an amine in the presence of a metal salt can lead to the formation of a coordinated formamidine ligand. beilstein-journals.org This approach allows for the one-pot synthesis of coordination complexes with ligands that might be difficult to isolate in their free state.

The reactivity of orthoformates in coordination chemistry is an area with potential for further exploration, particularly in the design and synthesis of novel metal-organic frameworks (MOFs) and other coordination polymers where the orthoformate could act as a linker or a template. The long stearyl chains of this compound could introduce interesting structural and solubility properties to such materials.

Advanced Applications and Functional Materials Research Involving Tristearyl Orthoformate

Exploration of Tristearyl Orthoformate as a Phase Change Material (PCM)

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their transition from one physical state to another (e.g., from solid to liquid). nasa.gov This property makes them highly effective for thermal energy storage and passive thermal control, particularly in applications with fluctuating thermal loads, such as spacecraft. nasa.govdiva-portal.org

The suitability of a material for use as a PCM in advanced systems is determined by its specific thermophysical properties. For applications like spacecraft thermal control, candidate materials must meet stringent criteria. nasa.gov In a study exploring potential PCMs for space applications, this compound was identified as a candidate material for evaluation. nasa.gov The key properties sought in such materials include a melting point within a specific operational range and a high heat of fusion to maximize energy storage capacity per unit mass. nasa.gov

The general requirements for PCMs intended for space thermal control are demanding, as outlined in the following table based on research criteria. nasa.gov

| Property | Required Value/Characteristic | Rationale |

| Melting Point | 270 K to 370 K (-3.15 °C to 96.85 °C) | To maintain operational temperatures for spacecraft components. nasa.gov |

| Heat of Fusion | Greater than 56 cal/g (100 Btu/lb) | To absorb or release significant amounts of heat with minimal mass. nasa.gov |

| Stability | Must be non-explosive, non-toxic, non-corrosive, and stable. | To ensure safety and reliability for manned space flight and long-duration missions. nasa.gov |

| Nucleation | Must not exhibit excessive supercooling. | To ensure the material freezes and releases its stored heat reliably at the phase transition temperature. nasa.gov |

| Thermal Expansion | Minimal volume change during phase transition. | To prevent mechanical stress on the containment vessel. nasa.gov |

This table presents generalized criteria for PCMs in space applications, for which this compound was considered a candidate material. nasa.gov

The process of a phase transition from liquid to solid, or crystallization, begins with nucleation—the formation of small, stable crystalline structures within the liquid medium. nih.govaps.org The kinetics of this process, which govern the speed of the phase transition, are critical for the performance of a PCM. nih.gov For a PCM to be effective, it must crystallize reliably at its freezing point without significant supercooling, a state where the material remains liquid below its freezing temperature. nasa.gov

The study of nucleation and growth phenomena is fundamental to understanding and predicting the behavior of materials undergoing first-order phase transitions. nih.gov In the context of PCMs, poor nucleation can delay the release of stored latent heat, compromising the thermal control system's effectiveness. nasa.gov While classical nucleation theory provides a foundational model, the actual behavior can be complex, especially near solid-solid phase transitions or in confined nanoscale environments. aps.orgarxiv.org Therefore, the evaluation of a candidate PCM like this compound would involve a thorough investigation of its nucleation characteristics to ensure it meets performance requirements. nasa.gov

Passive thermal control systems are critical for maintaining the temperature of all satellite components within an acceptable operational range. arxiv.orgyoutube.com These systems often utilize PCMs to manage heat loads from direct solar radiation, reflected solar energy (albedo), and infrared radiation from the Earth, as well as heat generated by the spacecraft's own electronics. youtube.com A PCM-based system absorbs excess heat during peak thermal loads (e.g., when in direct sunlight), preventing overheating. nasa.gov This stored energy is then released when the spacecraft enters a colder environment, such as an eclipse, to keep components from falling below their minimum operational temperature. diva-portal.org

This compound was specifically considered as a potential PCM for use in such thermal control systems for space applications. nasa.gov The integration of a PCM involves containing the material within a Thermal Storage Unit (TSU) that is strategically placed to absorb and release heat, thereby stabilizing the temperature of critical instruments and electronics. nasa.govnasa.gov The selection process requires that the material's melting point aligns with the desired temperature range for the components it is intended to protect. nasa.gov

Role of Orthoformates in Polymer and Material Science

Orthoformates, a class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups (-OR), serve as versatile building blocks and reagents in polymer and material science. Their unique reactivity allows for their use in creating specialized polymers and functional materials. rsc.org

Orthoformates like triethyl orthoformate are utilized in the synthesis and modification of polymers. atamanchemicals.com They can act as cross-linking agents, which are molecules that form chemical bridges between polymer chains to create a more stable, three-dimensional network structure. This process enhances the mechanical, physical, and chemical properties of the resulting material. whiterose.ac.uk

A notable application is the use of triethyl orthoformate to covalently cross-link natural and synthetic polymers, such as chitosan (B1678972) and polyvinyl alcohol (PVA), to create biodegradable hydrogel scaffolds. whiterose.ac.uk These advanced scaffolds are developed for applications in regenerative medicine and tissue engineering, where they can promote processes like neovascularization (the formation of new blood vessels). whiterose.ac.uk The orthoester functional group is also a key component in the synthesis of other complex organic molecules and biomaterials. rsc.orgresearchgate.netmdpi.com

The reactivity of orthoformates also makes them valuable intermediates in the production of photosensitive materials and dyes. atamanchemicals.comchemicalbook.com Triethyl orthoformate, for example, is used in the synthesis of cyanine (B1664457) dyes, which are a class of synthetic dyes with applications in photography and biotechnology. google.comyuanlianchem.com It also serves as a raw material for anti-halation dyes used in color photographic films to prevent the blurring of images caused by light reflection. chemicalbook.comgoogle.com This utility stems from the ability of the orthoformate group to participate in condensation reactions that form the chromophore structures responsible for the color and photosensitive properties of these materials. chemicalbook.com

Potential in Biomedical and Pharmaceutical Intermediates

Orthoformates are valuable reagents in the synthesis of complex organic molecules, including many pharmaceutical intermediates. chemicalbook.com Their unique structure allows them to serve as precursors for formyl groups or as dehydrating agents, driving reactions toward completion. wikipedia.orgrsc.org

Orthoesters have played a significant role in the synthesis of heterocyclic compounds since the mid-20th century. semanticscholar.org Analogues like triethyl orthoformate (TEOF) are stable, yet highly reactive reagents used as a one-carbon source for building various ring systems. uminho.ptmdpi.com This is particularly important in medicinal chemistry, where heterocyclic scaffolds such as benzimidazoles, benzoxazoles, and pyrimidines form the core of many therapeutic agents. uminho.ptresearchgate.net

The reaction of orthoformates with compounds containing suitably positioned nucleophiles (like ortho-substituted anilines) is a common and efficient method for creating these heterocyclic structures. uminho.ptresearchgate.net For instance, the condensation of triethyl orthoformate with o-phenylenediamine, o-aminophenol, or o-aminobenzenethiol is a well-established route to benzimidazoles, benzoxazoles, and benzothiazoles, respectively. mdpi.comresearchgate.net These reactions can often be performed in one-pot syntheses, which simplifies the process, reduces waste, and increases efficiency. uminho.ptmdpi.com

Table 1: Examples of Heterocycles Synthesized Using Orthoformate Analogues

| Heterocycle Class | Starting Materials | Orthoformate Analogue Used | Reference |

|---|---|---|---|

| Benzimidazoles | o-phenylenediamine | Triethyl Orthoformate (TEOF) | uminho.ptresearchgate.net |

| Benzoxazoles | o-aminophenol | Triethyl Orthoformate (TEOF) | uminho.ptresearchgate.net |

| Benzothiazoles | o-aminobenzenethiol | Triethyl Orthoformate (TEOF) | uminho.ptresearchgate.net |

| Pyrimidines | 2-Aminoaryl ketones | Triethyl Orthoformate (TEOF) | mdpi.com |

| 1,2,3-Triazoles | 2-arylhydrazono-2-carbamoylacetamidoximes | Triethyl Orthoformate (TEOF) | semanticscholar.org |

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. Orthoformates, particularly trimethyl orthoformate, are effective protecting groups for alcohols, amines, and carbonyls. fiveable.meorganic-chemistry.org

They react with carbonyl compounds (aldehydes and ketones) in the presence of an acid catalyst to form acetals, which are stable under basic and neutral conditions. organic-chemistry.org This strategy allows chemists to perform reactions on other parts of the molecule without affecting the carbonyl group. fiveable.me The protection is reversible, and the original carbonyl group can be regenerated by hydrolysis in aqueous acid. wikipedia.orgorganic-chemistry.org Similarly, orthoformates can protect alcohols and amines by converting them into more stable derivatives. fiveable.me The use of orthoformates as dehydrating agents can also drive protection reactions, such as esterifications, to completion by removing the water byproduct. wikipedia.orgwikipedia.org

Table 2: Overview of Selected Protecting Groups in Organic Synthesis

| Protecting Group Type | Reagent Example | Functional Group Protected | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Orthoformate/Acetal (B89532) | Trimethyl Orthoformate | Aldehydes, Ketones, Alcohols | Aqueous Acid | wikipedia.orgorganic-chemistry.org |

| Silyl Ether | Triisopropylsilyl (TIPS) | Alcohols | Acidic conditions, Fluoride ions | tcichemicals.com |

| Carbamate | tert-Butoxycarbonyl (Boc) | Amines, Alcohols | Acidic conditions (e.g., Trifluoroacetic acid) | tcichemicals.com |

| Carbamate | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amines | Basic conditions (e.g., Piperidine) | tcichemicals.com |

The ability of orthoformates to facilitate the synthesis of heterocyclic compounds is directly relevant to the production of pharmaceuticals. Triethyl orthoformate is explicitly mentioned as a raw material for antimalarial drugs such as chloroquine (B1663885) and quinoper. chemicalbook.com The pyrazole (B372694) core, another heterocycle, is a privileged scaffold in medicinal chemistry, and many anilino-pyrazole derivatives have demonstrated significant antimalarial activity. mdpi.com The synthesis of these and other active heterocyclic systems often employs orthoformates. mdpi.comccsenet.org

Furthermore, orthoformates are used in the production of other classes of therapeutic agents. For example, trimethyl orthoformate is a building block for certain fungicides, like azoxystrobin, and some members of the floxacin family of antibiotics. wikipedia.org The synthesis of 1,2,3-triazole rings, which can be incorporated into complex molecules to enhance pharmacological properties, can also involve orthoformate chemistry. semanticscholar.orgnih.govscielo.br This demonstrates the broad utility of orthoformates as versatile intermediates in the synthesis of a wide spectrum of medicinal agents. rsc.org

Table 3: Pharmaceutical Agents and Intermediates Synthesized Using Orthoformate Analogues

| Pharmaceutical Agent/Intermediate | Class | Role of Orthoformate Analogue | Reference |

|---|---|---|---|

| Chloroquine | Antimalarial | Intermediate in synthesis | chemicalbook.com |

| Quinoper | Antimalarial | Intermediate in synthesis | chemicalbook.com |

| Azoxystrobin | Fungicide | Building block in synthesis | wikipedia.org |

| Floxacin-family drugs | Antibacterial | Intermediate in synthesis | wikipedia.org |

Biofuel Considerations for Orthoformate Analogues

Beyond pharmaceuticals, orthoformate analogues are gaining attention in the field of renewable energy. Trimethyl orthoformate (TMOF), the simplest orthoester, has been identified as a potential biofuel and fuel additive. researchgate.net It is a branched isomer of oxymethylene ether-2 (OME2), which belongs to a class of promising synthetic fuels known as polyoxymethylene dimethyl ethers (PODEn or OMEn). researchgate.net

These compounds are attractive as diesel fuel alternatives or additives due to their high oxygen content and lack of direct carbon-carbon bonds. researchgate.net These structural features lead to significantly reduced soot particle formation during combustion, offering a cleaner-burning fuel source. researchgate.net While OMEn fuels are not "drop-in" replacements and require dedicated engines, their potential for cleaner power generation is significant. researchgate.net The study of the combustion properties of orthoformate analogues like TMOF is crucial for their safe and efficient utilization in technologies such as Dry Low Emissions (DLE) gas turbines, which aim to provide clean and reliable renewable energy. researchgate.net

Table 4: Comparison of Properties for Select Biofuel Candidates

| Compound | Formula | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Trimethyl Orthoformate (TMOF) | HC(OCH₃)₃ | High oxygen content, no C-C bonds, reduces soot. | Biofuel or fuel additive. | researchgate.net |

| Oxymethylene Ether-2 (OME2) | CH₃O(CH₂O)₂CH₃ | High oxygen content, high cetane number. | Alternative diesel fuel. | researchgate.net |

Analytical and Spectroscopic Characterization of Tristearyl Orthoformate and Its Derivatives

Chromatographic Methodologies for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental for separating tristearyl orthoformate from unreacted starting materials, by-products, and degradation products. This separation is crucial for accurate purity assessment and for creating a detailed impurity profile.

Gas chromatography (GC) is a powerful and widely used technique for determining the purity of orthoesters and identifying volatile impurities. orientjchem.orgresearchgate.net For a high molecular weight compound like this compound, high-temperature GC is necessary. The method typically employs a capillary column with a non-polar or mid-polarity stationary phase to achieve effective separation of the long-chain components. google.com A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds.

The primary objectives of the GC analysis are:

Purity Assay: To quantify the percentage of this compound in a sample using an area normalization method or by comparison with a certified reference standard.

Impurity Profiling: To detect and identify potential impurities such as residual stearyl alcohol, formic acid esters, or by-products from synthesis. The high efficiency of capillary GC allows for the separation of closely related substances. azom.com

The method's specificity is confirmed by ensuring that the peaks corresponding to known impurities are well-resolved from the main this compound peak. orientjchem.org Method validation according to ICH guidelines ensures the procedure is linear, precise, accurate, and robust for its intended purpose. researchgate.net

Table 1: Typical GC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | DB-5ht, 30m x 0.25mm x 0.1µm (or equivalent high-temperature column) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 350 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 370 °C |

| Oven Temperature Program | Initial 150°C, ramp at 15°C/min to 360°C, hold for 10 min |

| Split Ratio | 50:1 |

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and offering insights into its chemical bonding and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of orthoesters. researchgate.netnih.gov A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals. A key singlet appears for the unique orthoformate proton (HC(OR)₃). A triplet corresponds to the methylene (B1212753) groups directly attached to the oxygen atoms (-O-CH₂-). The long stearyl chains produce a large, broad signal for the repeating methylene units (-(CH₂)₁₆-), and a terminal methyl group (-CH₃) appears as a triplet upfield. chemicalbook.comnih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information. A distinct signal is observed for the central orthoformate carbon (HC(O-)₃). The spectrum will also show signals for the carbon of the methylene group attached to oxygen (-O-CH₂-), multiple overlapping signals for the carbons of the long alkyl chain, and a signal for the terminal methyl carbon. amazonaws.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY helps identify proton-proton couplings within the stearyl chain, while HSQC correlates each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| HC(O-)₃ | ~5.0 - 5.5 (s) | ~110 - 115 |

| -O-CH₂- | ~3.5 - 3.7 (t) | ~65 - 70 |

| -O-CH₂-CH₂- | ~1.5 - 1.7 (m) | ~30 - 32 |

| -(CH₂)₁₅- | ~1.2 - 1.4 (br s) | ~28 - 30 |

| -CH₂-CH₃ | ~1.2 - 1.4 (br s) | ~22 - 23 |

| -CH₃ | ~0.8 - 0.9 (t) | ~14 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. nih.gov Due to the compound's low volatility, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.

In the mass spectrum, the protonated molecular ion [M+H]⁺ or sodiated adduct [M+Na]⁺ would be observed, confirming the molecular mass. The fragmentation pattern under tandem MS (MS/MS) conditions provides structural validation. mdpi.com Characteristic fragmentation pathways for orthoesters include the loss of one or more alkoxy (stearyloxy) groups. Further fragmentation along the stearyl chains would produce a series of ions differing by 14 Da (-CH₂- units). researchgate.netsci-hub.se

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₅₅H₁₁₂O₃, MW = 837.5)

| Ion (m/z) | Proposed Identity |

|---|---|

| 860.8 (calculated) | [M+Na]⁺ |

| 567.5 (calculated) | [M - C₁₈H₃₇O]⁺ (Loss of one stearyloxy group) |

| 299.3 (calculated) | [M - 2(C₁₈H₃₇O)]⁺ (Loss of two stearyloxy groups) |

| 269.3 (calculated) | [C₁₈H₃₇]⁺ (Stearyl carbocation) |

Transient absorption spectroscopy is an advanced technique used to detect and characterize short-lived reaction intermediates. nycu.edu.tw In this method, a sample is excited by a short laser pulse (pump pulse), and the resulting change in absorbance is monitored over time using a second probe pulse at various wavelengths. nih.gov

This technique can provide mechanistic insights into the formation or hydrolysis of this compound. The acid-catalyzed hydrolysis of orthoesters is known to proceed through carbocation intermediates. Transient absorption spectroscopy could potentially be used to observe the formation and decay of these intermediates on ultrafast timescales (femtoseconds to nanoseconds), providing direct evidence for the proposed reaction mechanism and allowing for the determination of kinetic rate constants. researchgate.net The spectral and temporal data gathered can be compared with theoretical calculations to confirm the identity of the observed transient species. nycu.edu.tw

Thermal Analysis Methods for Phase Transition Studies

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to characterize the thermal properties of this compound, including its phase transitions and thermal stability. linseis.comeltra.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org For a crystalline solid like this compound, a DSC thermogram will show an endothermic peak corresponding to its melting point (Tₘ). Upon cooling, an exothermic peak corresponding to its crystallization temperature (T꜀) will be observed. researchgate.net The shape and enthalpy of these transitions can provide information about the compound's purity and crystalline nature. nih.govnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This analysis is used to determine the thermal stability of this compound. The TGA curve reveals the onset temperature of decomposition, which is a critical parameter for defining safe handling and processing temperatures. iaea.org The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability.

Table 4: Representative Thermal Analysis Data for a Long-Chain Ester

| Analysis Method | Parameter | Typical Value |

|---|---|---|

| DSC | Melting Peak (Tₘ) | 65 - 75 °C |

| Crystallization Peak (T꜀) | 55 - 65 °C | |

| TGA (Nitrogen atmosphere) | Onset of Decomposition (Tₒ) | > 250 °C |

| Temperature at 5% Mass Loss (T₅%) | > 280 °C |

Differential Thermal Analysis (DTA) for Thermal Behavior Evaluation

Differential Thermal Analysis (DTA) is a thermo-analytic technique that measures the difference in temperature between a sample and an inert reference material as they are subjected to a controlled temperature program. uni-siegen.delongdom.org This method is instrumental in determining the thermal properties of a substance by detecting physical and chemical changes that are accompanied by a change in enthalpy. uni-siegen.de Such changes are recorded as peaks in the DTA curve, with endothermic events (e.g., melting, boiling, decomposition) and exothermic events (e.g., crystallization, oxidation) providing a thermal fingerprint of the material. uni-siegen.de

For illustrative purposes, a general representation of DTA data for a hypothetical long-chain ester is presented below. This table demonstrates the type of information that would be obtained from a DTA analysis of this compound, should such data become available.

Table 1: Hypothetical DTA Data for a Long-Chain Organic Ester

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

| Melting | 65.2 | 70.5 | 150 (Endothermic) |

| Decomposition | 250.8 | 285.3 | -450 (Exothermic) |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental data for this compound.

The initial endothermic peak would correspond to the melting point of the compound. The subsequent exothermic peak at a much higher temperature would indicate the onset and peak of thermal decomposition. The enthalpy change associated with each event provides quantitative information about the energy absorbed or released during the transition.

Further research is required to experimentally determine the specific thermal behavior of this compound using DTA. Such studies would provide valuable data on its melting point, thermal stability, and decomposition profile, which are critical parameters for its potential applications in various fields.

Theoretical and Computational Investigations of Tristearyl Orthoformate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of tristearyl orthoformate, which in turn governs its stability and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometric parameters. libretexts.org For a chemical reaction, the PES maps the energy landscape, revealing the most favorable pathway from reactants to products. This pathway, known as the minimum energy path, traverses through a high-energy transition state, which corresponds to the energy barrier of the reaction. fiveable.me

For this compound, PES mapping can elucidate the mechanisms of its key reactions, such as hydrolysis. The reaction coordinate might be defined by the stretching of a C-O bond and the approach of a water molecule. By calculating the energy at various points along this coordinate, a profile of the reaction can be generated, as conceptually illustrated in Figure 1.

Figure 1: Illustrative Reaction Energy Profile for the Hydrolysis of an Orthoformate

This is a conceptual diagram. The actual PES would be a high-dimensional surface.

The PES is critical for identifying stable intermediates and the transition state structures that are fleeting and difficult to characterize experimentally. visualizeorgchem.com

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable molecular conformation. Ab initio (from first principles) methods, such as Hartree-Fock (HF) or Density Functional Theory (DFT), are employed for these calculations. The quality of the result depends on the level of theory and the basis set used. mdpi.com

For a molecule as large as this compound, a common approach would be to use DFT methods, such as B3LYP, paired with a basis set like 6-31G(d), which offers a good balance of accuracy and computational cost. researchgate.net The optimization process would yield the equilibrium geometry of the molecule. Once the optimized geometry is found, a more accurate single-point energy calculation can be performed using a higher level of theory or a larger basis set to obtain a more precise energy value. dtic.mil

Below is a hypothetical data table showing the results of geometry optimization for a simplified orthoformate, illustrating the types of data obtained.

| Parameter | Optimized Value (B3LYP/6-31G(d)) |

| C-H (orthoformyl) bond length | 1.10 Å |

| C-O bond length | 1.42 Å |

| O-C-O bond angle | 112.5° |

| Total Energy | -XXX.XXXX Hartrees |

| Note: This data is illustrative for a generic orthoformate and not specific to this compound. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of three long, flexible stearyl chains, this compound can adopt a vast number of conformations. wikipedia.org Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational space. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. acs.org

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and calculating the forces between all atoms using a force field. The simulation would then track the trajectory of each atom over a period of time, typically nanoseconds to microseconds. Analysis of these trajectories can reveal:

Intermolecular Interactions: In a condensed phase simulation, MD can model how this compound molecules interact with each other and with solvent molecules. This is crucial for understanding properties like solubility, viscosity, and aggregation behavior.

Flexibility and Dynamics: MD provides insights into the flexibility of different parts of the molecule. The long stearyl chains are expected to be highly dynamic, while the central orthoformate core would be more rigid.

The table below shows a conceptual representation of the conformational populations for a single stearyl chain that could be derived from an MD simulation.

| Dihedral Angle Type | Population (%) | Average Lifetime (ps) |

| Trans | 85 | 50 |

| Gauche+ | 7.5 | 15 |

| Gauche- | 7.5 | 15 |

| Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations for long-chain alkanes, which are analogous to the stearyl groups. nih.gov |

Kinetic Modeling and Simulation of Orthoformate Reaction Pathways

The generally accepted mechanism for acid-catalyzed orthoester hydrolysis involves:

Protonation of an oxygen atom.

Elimination of an alcohol molecule to form a dialkoxycarbenium ion intermediate.

Nucleophilic attack by water on the carbocation.

Deprotonation to form a hemiacetal ester.

Further hydrolysis of the hemiacetal to yield the final ester and another alcohol molecule.

Computational methods can be used to calculate the activation energy for each step. Transition State Theory can then be applied to estimate the rate constant for each elementary reaction. fiveable.me These rate constants can then be used in a system of differential equations to model the concentration of reactants, intermediates, and products over time. This simulation provides a detailed picture of the reaction kinetics that can be compared with experimental data. researchgate.net

The table below presents hypothetical kinetic parameters for the rate-determining step of orthoformate hydrolysis under different theoretical conditions.

| Condition | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Calculated Rate Constant (s⁻¹) |

| Neutral pH | 120 | 1.0 x 10¹² | 3.5 x 10⁻⁹ |

| Acidic pH (pH 5) | 85 | 1.2 x 10¹² | 2.1 x 10⁻³ |

| Note: This data is illustrative of the principles of kinetic modeling for ester hydrolysis and is not specific to this compound. whiterose.ac.uk |

Structure-Property Relationship Studies for Long-Chain Orthoesters

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov For a series of long-chain orthoesters, including this compound, QSPR could be used to predict properties based on molecular descriptors.

These descriptors are numerical representations of the molecule's structure and can be categorized as:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical: Derived from the 3D structure (e.g., molecular surface area, volume).

Quantum Chemical: Calculated from the electronic structure (e.g., dipole moment, orbital energies). nih.gov

A QSPR study for long-chain orthoesters might aim to predict properties such as melting point, boiling point, or solubility. The process would involve:

Calculating a set of molecular descriptors for a series of related orthoesters.

Measuring the property of interest for these compounds.

Using statistical methods, such as multiple linear regression, to build a mathematical model that relates the descriptors to the property.

For this compound, with its three C18 chains, descriptors related to molecular size, shape, and van der Waals surface area would likely be significant predictors of its physical properties.

The following table provides an example of how molecular descriptors might be used in a QSPR model to predict a physical property for a series of trialkyl orthoformates.

| Compound | Molecular Weight (Descriptor 1) | van der Waals Volume (Descriptor 2) | Predicted Melting Point (°C) |

| Trimethyl Orthoformate | 106.12 | 95.3 ų | -53 |

| Triethyl Orthoformate | 148.20 | 140.1 ų | -76 |

| Tripropyl Orthoformate | 190.28 | 184.9 ų | -59 |

| This compound | 891.53 | 950.7 ų | ~45-50 (Predicted) |

| Note: The predicted melting point for this compound is an illustrative value derived from a hypothetical QSPR model. |

Future Research Directions, Challenges, and Translational Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The industrial synthesis of simpler orthoformates, such as triethyl orthoformate, often involves the reaction of an alcohol with compounds like hydrogen cyanide or chloroform (B151607) and sodium ethoxide. atamanchemicals.comwikipedia.orgwikipedia.org These methods can present challenges related to raw material consumption, product yield, and the generation of waste streams. guidechem.com Future research into the synthesis of tristearyl orthoformate will likely focus on developing more efficient and environmentally benign methodologies.

Key research objectives would include:

Catalyst Development: Investigating novel catalysts to improve reaction rates and selectivity, potentially reducing the need for harsh reaction conditions. For other orthoformate syntheses, both acid and base catalysts have been explored. mdpi.com

Green Solvents: Exploring the use of greener solvents or solvent-free reaction conditions to minimize environmental impact. rsc.org The use of dehydrating agents like molecular sieves has also been shown to improve yields in related syntheses by removing moisture. atamanchemicals.com

Alternative Feedstocks: Investigating alternative, sustainable sources for the stearyl alcohol and formate (B1220265) precursor components.

| Parameter | Traditional Method (e.g., Williamson Synthesis) | Future Goal |

| Catalyst | Strong acids/bases | Heterogeneous, recyclable catalysts |

| Solvent | Volatile organic solvents | Green solvents or solvent-free |

| Yield | Moderate (e.g., 65-75% for Triethyl Orthoformate) atamanchemicals.com | High (>90%) |

| Byproducts | Salts, excess alcohol | Minimized, with potential for recycling |

This table is illustrative and based on data for related orthoformates.

Advanced Mechanistic Understanding of Complex Orthoformate Transformations

A deeper understanding of the reaction mechanisms governing the formation and reactions of this compound is crucial for its effective application. Orthoformates are known to be sensitive to hydrolysis, a reaction that can be catalyzed by acids. researchgate.net The long stearyl chains in this compound may introduce unique steric and electronic effects that influence its reactivity compared to shorter-chain analogues.

Future mechanistic studies could involve:

Kinetic Analysis: Performing detailed kinetic studies to understand the rates of formation and decomposition under various conditions.

Intermediate Characterization: Utilizing advanced spectroscopic techniques to identify and characterize reaction intermediates.

Hydrolysis and Stability Studies: Investigating the stability of this compound in different environments, particularly its susceptibility to hydrolysis, which is a key characteristic of orthoesters. researchgate.net The rate of hydrolysis can be significantly influenced by the surrounding chemical environment. researchgate.net

Theoretical Modeling: Employing computational chemistry to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally.

Expansion of this compound Applications in Emerging Technologies

While simpler orthoformates are used as reagents in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, the unique properties of this compound, conferred by its long alkyl chains, could open up novel applications. wikipedia.orgdataintelo.com

Potential emerging applications to be explored include:

Advanced Materials: Its long-chain structure could make it a candidate for use in the synthesis of specialized polymers, lubricants, or as a crosslinking agent in coatings.

Drug Delivery: Polyorthoesters, derived from orthoformate chemistry, are investigated for drug delivery applications due to their acid-labile nature. mdpi.com The lipophilic stearyl groups could be advantageous for encapsulating hydrophobic drugs.

Supramolecular Chemistry: The dynamic nature of orthoester bonds is utilized in creating adaptive chemical systems. mdpi.com this compound could be a building block for novel self-assembling systems or molecular cages with unique properties.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research and development. researchgate.netresearchgate.net For this compound, this integrated approach can guide the design of new synthetic routes and predict its properties and reactivity.

Future work in this area could include:

Structure-Property Relationship Modeling: Using quantitative structure-activity relationship (QSAR) and other modeling techniques to predict how modifications to the orthoformate structure would impact its physical and chemical properties. researchgate.net

Reaction Condition Optimization: Employing computational fluid dynamics and kinetic modeling to optimize reactor design and operating conditions for large-scale synthesis.

Predictive Toxicology: Using computational models to predict the potential toxicity and environmental fate of this compound and its degradation products, guiding safer design.

| Approach | Application for this compound | Desired Outcome |

| Quantum Mechanics | Elucidate reaction mechanisms and transition states. | More efficient and selective synthetic pathways. |

| Molecular Dynamics | Simulate interactions in solution or with other molecules. | Predict solubility, and behavior in formulations. |

| QSAR/QSPR | Predict properties of new orthoformate derivatives. | Rational design of molecules with desired characteristics. |

This table presents potential applications of computational methods in the study of orthoformates.

Environmental and Safety Considerations in Large-Scale Production and Application

The large-scale production of any chemical necessitates a thorough evaluation of its environmental and health impacts. For this compound, the long stearyl chains may influence its biodegradability and potential for bioaccumulation.

Key areas for future investigation are:

Toxicity and Ecotoxicity Profiling: Conducting comprehensive studies to assess the potential health effects on workers and the impact on various ecosystems. Information on long-chain per- and polyfluoroalkyl substances (PFAS) highlights the concerns associated with long-chain chemical compounds in the environment. nih.gov

Lifecycle Assessment: Performing a full lifecycle analysis to quantify the environmental footprint of its production, use, and disposal.

Development of Safe Handling Protocols: Establishing robust safety protocols for the industrial-scale handling and storage of this compound, considering its potential flammability, similar to other orthoformates. wikipedia.org

Waste Stream Management: Developing effective methods for treating waste streams generated during its synthesis to neutralize hazardous components and minimize environmental release. The selection of solvents and reagents with favorable environmental, health, and safety (EHS) properties is a critical aspect of sustainable chemical production. researchgate.net

Q & A

Q. How should researchers address potential conflicts in data interpretation when publishing this compound findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.